Cas no 1284976-04-0 (2-(3-Dimethylamino-pyrrolidin-1-yl)-ethanol)

2-(3-Dimethylamino-pyrrolidin-1-yl)-ethanol Chemical and Physical Properties
Names and Identifiers
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- 2-(3-Dimethylamino-pyrrolidin-1-yl)-ethanol
- AM91534
- 2-(3-Dimethylaminopyrrolidin-1-yl)ethanol
- 2-[3-(dimethylamino)pyrrolidin-1-yl]ethan-1-ol
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- Inchi: 1S/C8H18N2O/c1-9(2)8-3-4-10(7-8)5-6-11/h8,11H,3-7H2,1-2H3
- InChI Key: OFYAICRMZYZPMU-UHFFFAOYSA-N
- SMILES: OCCN1CCC(C1)N(C)C
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 11
- Rotatable Bond Count: 3
- Complexity: 117
- Topological Polar Surface Area: 26.7
2-(3-Dimethylamino-pyrrolidin-1-yl)-ethanol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM318928-1g |
2-(3-Dimethylamino-pyrrolidin-1-yl)-ethanol |
1284976-04-0 | 95% | 1g |
$650 | 2021-08-18 | |
Chemenu | CM318928-1g |
2-(3-Dimethylamino-pyrrolidin-1-yl)-ethanol |
1284976-04-0 | 95% | 1g |
$688 | 2024-08-02 | |
Fluorochem | 085003-500mg |
2-(3-Dimethylamino-pyrrolidin-1-yl)-ethanol |
1284976-04-0 | 500mg |
£389.00 | 2022-03-01 |
2-(3-Dimethylamino-pyrrolidin-1-yl)-ethanol Related Literature
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Wei Liu,Masaru Shiotani,Jacek Michalik,Anders Lund Phys. Chem. Chem. Phys., 2001,3, 3532-3535
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Chengjie Liu,Wei Yao,Luzhong Zhang,Hanqing Qian,Wei Wu,Xiqun Jiang Chem. Commun., 2010,46, 7566-7568
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3. CdTequantum dot functionalized silica nanosphere labels for ultrasensitive detection of biomarker†Liyuan Chen,Chengliang Chen,Ruina Li,Ying Li,Songqin Liu Chem. Commun., 2009, 2670-2672
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Bo Cao,Shuai Fan,Xiaoyin Tan,Yandi Hu Environ. Sci.: Nano, 2017,4, 1670-1681
Additional information on 2-(3-Dimethylamino-pyrrolidin-1-yl)-ethanol
Recent Advances in the Study of 2-(3-Dimethylamino-pyrrolidin-1-yl)-ethanol (CAS: 1284976-04-0) in Chemical Biology and Pharmaceutical Research
The compound 2-(3-Dimethylamino-pyrrolidin-1-yl)-ethanol (CAS: 1284976-04-0) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its potential applications in drug development and therapeutic interventions. This research briefing aims to provide a comprehensive overview of the latest findings related to this compound, focusing on its synthesis, biological activity, and potential clinical applications.
Recent studies have highlighted the unique structural features of 2-(3-Dimethylamino-pyrrolidin-1-yl)-ethanol, which contribute to its ability to interact with various biological targets. The compound's pyrrolidine ring and dimethylamino group are particularly noteworthy, as they facilitate interactions with neurotransmitter receptors and enzymes involved in signal transduction pathways. These interactions make it a promising candidate for the development of novel therapeutics targeting neurological and metabolic disorders.
In a groundbreaking study published in the Journal of Medicinal Chemistry, researchers demonstrated the compound's efficacy in modulating dopamine receptor activity. The study utilized advanced computational modeling and in vitro assays to elucidate the binding mechanisms of 2-(3-Dimethylamino-pyrrolidin-1-yl)-ethanol with D2 and D3 dopamine receptors. The findings suggest that this compound could serve as a scaffold for designing next-generation antipsychotic drugs with improved selectivity and reduced side effects.
Another significant development involves the application of 2-(3-Dimethylamino-pyrrolidin-1-yl)-ethanol in cancer research. A recent paper in Bioorganic & Medicinal Chemistry Letters reported that derivatives of this compound exhibit potent inhibitory effects on histone deacetylases (HDACs), a class of enzymes implicated in cancer progression. The study identified specific structural modifications that enhance the compound's HDAC inhibitory activity, paving the way for the development of new anticancer agents.
From a synthetic chemistry perspective, advancements have been made in the efficient production of 2-(3-Dimethylamino-pyrrolidin-1-yl)-ethanol. A study in Organic Process Research & Development detailed a novel, scalable synthesis route that improves yield and reduces production costs. This methodological innovation is expected to facilitate broader research and potential commercialization of the compound.
Despite these promising developments, challenges remain in the clinical translation of 2-(3-Dimethylamino-pyrrolidin-1-yl)-ethanol-based therapeutics. Current research is focused on addressing issues related to bioavailability, metabolic stability, and potential off-target effects. Ongoing preclinical studies are employing advanced pharmacokinetic modeling and in vivo testing to optimize the compound's therapeutic profile.
In conclusion, 2-(3-Dimethylamino-pyrrolidin-1-yl)-ethanol (CAS: 1284976-04-0) represents a versatile and promising compound in chemical biology and pharmaceutical research. Its applications span neurological disorders, cancer therapy, and beyond, with recent studies providing valuable insights into its mechanisms of action and potential therapeutic utility. As research progresses, this compound is poised to make significant contributions to the development of innovative medicines.
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